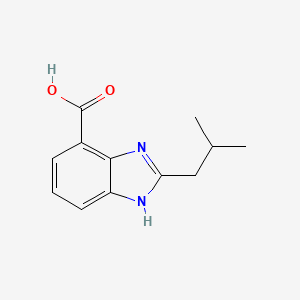

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylpropyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)6-10-13-9-5-3-4-8(12(15)16)11(9)14-10/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDNPRNPYKOCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=C(C=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form Benzimidazole Core

- The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or dehydrating conditions.

- For example, cyclization can be achieved by reacting o-phenylenediamine with carboxylic acid derivatives or their equivalents in polar aprotic solvents at elevated temperatures (typically 80–110 °C) over several hours.

Introduction of the 2-(2-methylpropyl) Side Chain

- Alkylation at the 2-position of benzimidazole is often performed using alkyl halides such as 1-bromo-2-methylpropane.

- The reaction is carried out in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at temperatures ranging from ambient to 80 °C.

- Catalysts such as potassium iodide may be used to facilitate halide displacement.

Functionalization to 4-Carboxylic Acid

- The 4-position carboxylic acid can be introduced either by direct carboxylation of a suitable intermediate or by oxidation of a precursor aldehyde or ester.

- For example, oxidation of 4-methyl or 4-formyl benzimidazole derivatives using oxidizing agents such as potassium permanganate or chromium-based reagents in aqueous or mixed solvent systems is a common approach.

- Alternatively, hydrolysis of esters (e.g., ethyl esters) under acidic or basic conditions yields the corresponding carboxylic acid.

Representative Reaction Conditions and Solvents

Research Findings and Optimization Notes

- Catalyst and Base Selection: The use of palladium catalysts and phosphine ligands has been reported for similar aromatic substitutions but is less common for this benzimidazole alkylation. Instead, alkali metal bases and potassium iodide as a catalytic additive improve alkylation efficiency.

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO are preferred for alkylation and cyclization due to their ability to dissolve both organic and inorganic reagents and stabilize transition states.

- Temperature Control: Elevated temperatures (80–110 °C) favor cyclization and oxidation steps, while alkylation is typically conducted at milder temperatures to prevent side reactions.

- Purity Enhancement: Final purification by recrystallization or precipitation using antisolvents like water or ethyl acetate yields highly pure 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid.

Summary Table of Preparation Methodology

| Stage | Reaction Type | Key Reagents | Catalyst/Base | Solvent(s) | Temp (°C) | Duration | Outcome |

|---|---|---|---|---|---|---|---|

| Benzimidazole Ring | Cyclization | o-Phenylenediamine + acid derivative | Acid catalyst (H2SO4) | DMF, DMSO | 80–110 | 5–15 h | Benzimidazole core formation |

| Alkylation | N-alkylation | 1-bromo-2-methylpropane | K2CO3, KI | DMF, DMAc | 25–80 | 1–4 h | 2-(2-methylpropyl) substitution |

| Carboxylation | Oxidation/hydrolysis | KMnO4, CrO3 or ester hydrolysis | Acid/base | Water/Alcohol mixtures | 25–90 | 1–4 h | 4-carboxylic acid formation |

| Purification | Crystallization | Antisolvent addition | — | Ethyl acetate, water | Ambient | Variable | Pure final compound |

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzodiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzodiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid have shown promising results against various cancer cell lines.

Case Study : A study published in the Journal of Research in Pharmacy demonstrated that benzodiazole derivatives could inhibit growth in leukemia and CNS cancer cell lines with inhibition rates exceeding 70% . The structure-activity relationship (SAR) analyses suggest that modifications to the benzodiazole ring can enhance biological activity.

Antimicrobial Properties

Benzodiazole derivatives are also noted for their antimicrobial effects. Research highlights that certain structural modifications can lead to enhanced efficacy against bacterial strains.

Example : A study on similar compounds revealed that specific substituents on the benzodiazole core improved antibacterial activity against Gram-positive and Gram-negative bacteria .

Fungicides

The compound's potential as a fungicide has been explored due to its ability to disrupt fungal cell processes. The structure of benzodiazoles allows them to interact with fungal enzymes, making them effective in controlling plant pathogens.

Research Findings : A comparative study showed that certain benzodiazole derivatives exhibited higher antifungal activity than conventional fungicides, with effective concentrations significantly lower than those required for existing treatments .

Polymer Chemistry

In material science, this compound has been investigated for its role as a building block in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties.

Application Example : Research indicates that incorporating benzodiazole units into polymer matrices can improve UV resistance and overall durability, making them suitable for outdoor applications .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition rates >70% against leukemia and CNS cancers |

| Antimicrobial agents | Enhanced activity against Gram-positive and Gram-negative bacteria | |

| Agriculture | Fungicides | Higher efficacy than conventional fungicides |

| Material Science | Polymer synthesis | Improved thermal stability and UV resistance |

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions, while the benzodiazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares key structural and physicochemical properties of 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid with analogous heterocyclic compounds:

Key Observations:

- Substituent Effects : The 2-methylpropyl group in the target compound enhances lipophilicity compared to unsubstituted benzodiazole-4-carboxylic acid. In contrast, the trifluoromethyl group in the 6-position () increases acidity due to its electron-withdrawing nature .

- Solubility : The hydroxymethyl derivative () exhibits improved aqueous solubility as a hydrochloride salt, whereas the nitro-substituted triazole () may face solubility challenges due to its bulky aromatic group .

- Molecular Weight : Derivatives with larger substituents (e.g., triazole in ) have higher molecular weights, which could influence pharmacokinetic properties like membrane permeability .

Structural and Crystallographic Insights

- Crystallography: Programs like SHELXL () are widely used for refining crystal structures of small molecules. For example, the X-ray structure of 2-azido-2-methylpropanoic acid () highlights the precision achievable in resolving substituent conformations .

- Electron Density Maps : The trifluoromethyl group in ’s compound may exhibit distinct electron density patterns compared to alkyl or hydroxymethyl groups, influencing packing in crystal lattices .

Biological Activity

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid (referred to as MPBCA) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MPBCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MPBCA belongs to the class of benzodiazole derivatives, which are known for their pharmacological versatility. The chemical structure can be represented as follows:

- Chemical Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of MPBCA. In vitro assays have demonstrated that MPBCA exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against MDA-MB453 and MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB453 | 29.1 |

| MCF-7 | 15.3 |

These results suggest that MPBCA may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

MPBCA has also been investigated for its neuroprotective properties. It has demonstrated potential in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound exhibited an IC50 value of 16.00 ± 0.04%, indicating its efficacy in enhancing cholinergic neurotransmission.

Antioxidant Activity

The antioxidant capacity of MPBCA has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that MPBCA possesses significant antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 18.33 ± 0.04 |

| ABTS | 28.23 ± 0.06 |

The biological activity of MPBCA can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Its structural features allow it to bind effectively to these targets, resulting in the modulation of various biological responses.

Case Studies

Several case studies have explored the therapeutic potential of MPBCA:

- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that MPBCA not only inhibits cell proliferation but also induces apoptosis through the activation of intrinsic apoptotic pathways.

- Neuroprotection : In animal models of Alzheimer's disease, administration of MPBCA resulted in improved cognitive function and reduced amyloid plaque accumulation, supporting its role as a neuroprotective agent.

- Antioxidant Efficacy : Clinical trials assessing the antioxidant effects of MPBCA showed promising results in reducing biomarkers of oxidative stress in patients with chronic inflammatory conditions.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid?

Methodological Answer:

A common approach involves cyclization reactions starting from substituted benzimidazole precursors. For example, refluxing intermediates (e.g., 3-formyl-indole derivatives) with catalysts like sodium acetate in acetic acid can facilitate heterocyclic ring formation . Alternatively, regioselective alkylation at the benzodiazole nitrogen using 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) may introduce the isobutyl group. Post-functionalization of the carboxylic acid moiety can be achieved via hydrolysis of nitrile or ester intermediates under acidic/basic conditions. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- Purity Analysis: Use reversed-phase HPLC with UV detection (λ = 210–280 nm) and a C18 column, employing acetonitrile/water (0.1% TFA) gradients. Compare retention times against known standards .

- Structural Elucidation:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., benzodiazole protons at δ 7.5–8.5 ppm, isobutyl methyl groups at δ 0.9–1.2 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water and refine using SHELXL .

Basic: How can researchers optimize recrystallization protocols for this compound?

Methodological Answer:

Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective. Steps:

Dissolve the crude product in minimal hot DMF.

Gradually add acetic acid until cloudiness appears.

Cool to 4°C for 12–24 hours.

Filter and wash with cold ethanol to remove residual acetic acid . Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7).

Advanced: How to resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influencing X-ray structures. Strategies:

Cross-Validation: Compare experimental NMR chemical shifts with DFT-calculated shifts (e.g., using Gaussian with B3LYP/6-31G* basis set).

Variable-Temperature NMR: Identify tautomeric equilibria by observing signal coalescence at elevated temperatures.

Complementary Techniques: Use IR spectroscopy to confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and powder XRD to assess bulk crystallinity .

Advanced: What strategies mitigate side reactions during alkylation of the benzodiazole nitrogen?

Methodological Answer:

Competing alkylation at adjacent positions or over-alkylation can occur. Mitigation steps:

Protecting Groups: Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, then deprotect post-alkylation with NaOH.

Steric Control: Use bulky bases (e.g., DBU) to favor mono-alkylation.

Kinetic Monitoring: Track reaction progress via LC-MS and quench when conversion reaches ~90% to prevent byproduct formation .

Advanced: How to address low yields in catalytic cyclization steps?

Methodological Answer:

Low yields may stem from catalyst poisoning or poor solubility. Solutions:

Catalyst Screening: Test Cu(I)/Pd(0) catalysts for azide-alkyne cycloadditions or Mitsunobu conditions for ether formation .

Solvent Optimization: Switch to DMSO or DMAc to enhance intermediate solubility.

Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency (e.g., 150°C, 30 min vs. 24 h conventional heating) .

Advanced: How to identify and quantify trace impurities in synthesized batches?

Methodological Answer:

Employ LC-MS/MS with a triple quadrupole system for high sensitivity. Key steps:

Impurity Profiling: Compare against pharmacopeial standards (e.g., EP/ICH guidelines) for related substances like unreacted intermediates or de-alkylated byproducts .

Quantitative NMR (qNMR): Use deuterated solvents with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.

Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile impurities .

Advanced: What computational tools predict the compound’s bioavailability or reactivity?

Methodological Answer:

- ADMET Prediction: Use SwissADME or admetSAR to estimate logP, aqueous solubility, and CYP450 interactions.

- Reactivity Modeling: Apply Frontier Molecular Orbital (FMO) theory via Gaussian to predict electrophilic/nucleophilic sites.

- Docking Studies: For biological targets (e.g., enzymes), use AutoDock Vina to simulate binding modes of the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.